molecular formula C22H25N3O B11435976 1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-benzyl-4-(1-butyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11435976
M. Wt: 347.5 g/mol
InChI Key: VVVLNOJEMQQTTN-UHFFFAOYSA-N
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Description

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using butyl halides in the presence of a base such as potassium carbonate.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a suitable amine and a carbonyl compound under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure.

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Another compound with a benzyl group and a heterocyclic ring.

    Imidazole Derivatives: Compounds with similar biological activities and synthetic routes.

Uniqueness

1-BENZYL-4-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-benzyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H25N3O/c1-2-3-13-25-20-12-8-7-11-19(20)23-22(25)18-14-21(26)24(16-18)15-17-9-5-4-6-10-17/h4-12,18H,2-3,13-16H2,1H3

InChI Key

VVVLNOJEMQQTTN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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